molecular formula C20H28O3 B134930 Etienic acid CAS No. 302-97-6

Etienic acid

Cat. No.: B134930
CAS No.: 302-97-6
M. Wt: 316.4 g/mol
InChI Key: YQACAXHKQZCEOI-UDCWSGSHSA-N
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Description

Etienic acid, also known as (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid, is a steroidal compound with the molecular formula C20H30O3. It is a derivative of androstane and is characterized by its hydroxyl group at the third position and a carboxylic acid group at the seventeenth position. This compound is known for its biological significance and is often studied in the context of steroid metabolism and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etienic acid can be synthesized through various methods. One common synthetic route involves the oxidation of pregnenolone acetate using sodium hypobromite. The process involves the following steps :

  • A solution of sodium hydroxide in water is cooled to -5°C.
  • Bromine is added to this solution while maintaining the temperature below 0°C.
  • The resulting hypobromite solution is added to a solution of pregnenolone acetate in dioxane and water.
  • The reaction mixture is kept below 10°C, leading to the formation of a white precipitate.
  • The mixture is then heated under reflux and acidified with hydrochloric acid.
  • The crystalline product is collected and purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Etienic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acidic or basic catalysts are used for esterification or etherification reactions.

Major Products Formed:

Scientific Research Applications

Etienic acid has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of etienic acid involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity. The pathways involved include steroid hormone signaling and metabolic pathways related to steroid biosynthesis .

Comparison with Similar Compounds

Etienic acid can be compared with other similar steroidal compounds such as:

    Androst-4-ene-17-carboxylic acid: Similar structure but differs in the position of the double bond and functional groups.

    3-oxo-4-androstene-17-carboxylic acid: Similar structure but with a ketone group at the third position instead of a hydroxyl group.

Uniqueness: this compound’s unique combination of hydroxyl and carboxylic acid groups at specific positions makes it distinct from other steroidal compounds. This structural uniqueness contributes to its specific biological activities and applications .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACAXHKQZCEOI-UDCWSGSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057706
Record name Etienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-97-6
Record name (17β)-3-Oxoandrost-4-ene-17-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etienic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxoandrost-4-ene-17β-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Oxo-4-androstene-17Ã?-carboxylic acid
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Record name 17.BETA.-CARBOXYANDROST-4-EN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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